2-Bromo-4-methyl-5-(methylthio)pyridine
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Overview
Description
2-Bromo-4-methyl-5-(methylthio)pyridine is an organic compound with the molecular formula C6H6BrNS. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 2-position, a methyl group at the 4-position, and a methylthio group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-5-(methylthio)pyridine can be achieved through several methods. One common approach involves the bromination of 4-methyl-5-(methylthio)pyridine using bromine or a brominating agent under controlled conditions . Another method includes the use of Suzuki-Miyaura coupling reactions, which involve the coupling of 4-methyl-5-(methylthio)pyridine with a suitable boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-5-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Properties
Molecular Formula |
C7H8BrNS |
---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
2-bromo-4-methyl-5-methylsulfanylpyridine |
InChI |
InChI=1S/C7H8BrNS/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3 |
InChI Key |
FEWAKJZBLWJLDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1SC)Br |
Origin of Product |
United States |
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